REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[Cl:15].C1COCC1.CO>C(O)(=O)C>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[Cl:15]
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Name
|
1-(2-chlorobenzyloxy)-2-chloro-4-nitrobenzene
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Quantity
|
8.567 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=CC=C1
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Name
|
reduced iron
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
|
Details
|
The solution was mechanically stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The mixture reacted for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resultant substance was filtered in vacuo
|
Type
|
CUSTOM
|
Details
|
the filtrate was rotary-evaporated to dryness
|
Type
|
ADDITION
|
Details
|
To the resultant crude product was added HCl (4N, 200 ml)
|
Type
|
FILTRATION
|
Details
|
filtered in vacuo
|
Type
|
FILTRATION
|
Details
|
To the resultant filter cake
|
Type
|
ADDITION
|
Details
|
was added water (100 ml)
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (700 ml) was added
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated sodium carbonate (200 ml), water (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was rotary-evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resultant substance was recrystallized with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give the target compound
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(COC2=C(C=C(C=C2)N)Cl)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |